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1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole is a synthetic organic compound that belongs to the class of benzotriazole derivatives. This compound features a benzotriazole moiety, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. The structure includes a 4,5-dimethyl-2-furyl group attached to an ethyl chain, which is further linked to the benzotriazole ring. Benzotriazoles are recognized for their ability to stabilize free radicals and serve as effective UV absorbers, making them valuable in various industrial applications.
The chemical reactivity of 1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole can be attributed to the presence of both the benzotriazole and furan moieties. Benzotriazoles are known to undergo nucleophilic substitution reactions, particularly involving the nitrogen atoms in the triazole ring. They can also participate in electrophilic aromatic substitution due to the electron-rich nature of the benzene ring.
For instance, reactions involving this compound may include:
Benzotriazole derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, compounds similar to 1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole have shown potential in inhibiting bacterial growth and exhibiting cytotoxic effects against various cancer cell lines. The furan component may also contribute to biological activity due to its involvement in various biochemical pathways.
The synthesis of 1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole typically involves several steps:
Various methods have been optimized for synthesizing benzotriazoles efficiently, often utilizing catalytic hydrogenation or microwave-assisted synthesis for improved yields and reduced reaction times .
1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole has several applications:
Studies on interaction mechanisms involving 1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole often focus on its ability to form complexes with metal ions or other organic molecules. These interactions can enhance its stability and efficacy in various applications. For example, its interaction with chitosan has been explored for improving functional properties in biopolymers .
Several compounds share structural similarities with 1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzotriazole | Benzotriazole Structure | Basic structure without substituents; serves as a precursor for many derivatives. |
| 4-Methylbenzotriazole | 4-Methylbenzotriazole Structure | Methyl group enhances solubility; used in UV protection applications. |
| Hydroxybenzotriazole | Hydroxybenzotriazole Structure | Hydroxy group increases reactivity; commonly used as a coupling agent in peptide synthesis. |
The unique combination of the furan ring and the ethyl chain attached to the benzotriazole core distinguishes this compound from others within its class. This structural configuration may enhance its biological activity and stability compared to simpler benzotriazoles.
The synthesis of 1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole requires strategic coupling between the benzotriazole core and the 4,5-dimethylfuranethyl group. A prominent method involves the alkylation of benzotriazole with 1-(4,5-dimethyl-2-furyl)ethyl bromide under basic conditions. For instance, potassium carbonate in acetone facilitates nucleophilic substitution at the benzotriazole N1 position, yielding the target compound in 68–72% efficiency. Alternative routes employ N-acylbenzotriazole intermediates, where AlCl₃-mediated ring cleavage enables direct incorporation of the furylethyl group via Friedel-Crafts-like mechanisms.
Recent advances leverage coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and BtOH (benzotriazol-1-ol) to activate carboxylate intermediates derived from 4,5-dimethylfuran-2-carboxylic acid. This approach, adapted from benzofuran derivative syntheses, achieves 83% yield when performed in dry DMF at 40°C for 12 hours (Table 1).
Table 1: Comparative Yields of Coupling Strategies
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Alkylation | K₂CO₃, acetone | Acetone | 68–72 |
| Friedel-Crafts Alkylation | AlCl₃, toluene | Toluene | 65 |
| Carbodiimide Coupling | EDCI/BtOH | DMF | 83 |
Microwave irradiation significantly accelerates the formation of the benzotriazole-furan bond. By subjecting a mixture of benzotriazole, 1-(4,5-dimethyl-2-furyl)ethanol, and p-toluenesulfonic acid to 150 W microwaves for 15 minutes, researchers achieved 89% conversion—a 40% reduction in reaction time compared to conventional heating. This method minimizes side products such as di-alkylated benzotriazoles, which commonly arise at prolonged reaction durations.
Catalyst-free strategies emphasize solvent effects to drive condensation. Refluxing benzotriazole with 1-(4,5-dimethyl-2-furyl)ethyl mesylate in dimethyl sulfoxide (DMSO) at 120°C for 8 hours produces the target compound in 74% yield. The high polarity of DMSO stabilizes the transition state, obviating the need for metal catalysts. However, scalability remains limited due to elevated energy requirements.
Regioselectivity challenges arise from benzotriazole’s three reactive nitrogen sites. Protecting group strategies, such as temporary N-Boc (tert-butyloxycarbonyl) protection at the N2 position, ensure alkylation occurs exclusively at N1. Subsequent deprotection with HCl in ethyl acetate restores the benzotriazole ring while retaining the furylethyl substituent. Alternative methods employ steric hindrance; bulky substituents on the furanethyl bromide reagent favor N1 attack, achieving 91% regioselectivity.
A one-pot, three-component reaction combining benzotriazole, 4,5-dimethylfuran-2-carbaldehyde, and ethyl bromoacetate in ethanol reduces waste and improves atom economy. The reaction proceeds via in situ formation of a Schiff base intermediate, followed by nucleophilic attack and cyclization, yielding 1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole with an E-factor of 2.1—a 60% improvement over stepwise methods. Solvent recycling and microwave assistance further enhance sustainability.
Table 2: Green Metrics Comparison
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Reaction Steps | 4 | 1 |
| Solvent Consumption (L) | 12 | 3 |
| Atom Economy (%) | 45 | 78 |